3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including an imidazole ring, a benzamide moiety, and a furan ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation:
Amide Bond Formation: The benzamide moiety is typically introduced via an amide coupling reaction, using reagents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond.
Furan Ring Introduction: The furan ring can be incorporated through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. The presence of the imidazole ring, benzamide moiety, and furan ring suggests it could have activity against certain diseases, possibly acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring could coordinate with metal ions in enzymes, while the benzamide moiety might interact with protein binding sites.
Comparison with Similar Compounds
Similar Compounds
3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide: can be compared with other imidazole derivatives, benzamides, and furan-containing compounds.
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which are used as antifungal and antibacterial agents.
Benzamides: Compounds such as sulpiride and tiapride, which are used as antipsychotic and antiemetic agents.
Furan-Containing Compounds: Compounds like furosemide, a diuretic, and nitrofurantoin, an antibiotic.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
3-[2-[2-(4-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-17-5-10-22(33-17)15-28-24(32)19-3-2-4-21(13-19)30-12-11-27-25(30)34-16-23(31)29-20-8-6-18(14-26)7-9-20/h2-13H,15-16H2,1H3,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSLSZRYZTURNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.